molecular formula C22H18N2O6 B11997718 4-(2-(2,4-Dihydroxybenzoyl)carbohydrazonoyl)phenyl 4-methoxybenzoate CAS No. 769143-43-3

4-(2-(2,4-Dihydroxybenzoyl)carbohydrazonoyl)phenyl 4-methoxybenzoate

Cat. No.: B11997718
CAS No.: 769143-43-3
M. Wt: 406.4 g/mol
InChI Key: NZEHUSCMSVVCHK-YDZHTSKRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

The synthesis of 4-(2-(2,4-Dihydroxybenzoyl)carbohydrazonoyl)phenyl 4-methoxybenzoate typically involves multiple steps. One common synthetic route starts with the preparation of 2,4-dihydroxybenzoic acid, which is then reacted with carbohydrazide to form the carbohydrazonoyl intermediate. This intermediate is further reacted with 4-methoxybenzoic acid under specific conditions to yield the final product . Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction environments.

Chemical Reactions Analysis

4-(2-(2,4-Dihydroxybenzoyl)carbohydrazonoyl)phenyl 4-methoxybenzoate undergoes various chemical reactions, including:

Scientific Research Applications

4-(2-(2,4-Dihydroxybenzoyl)carbohydrazonoyl)phenyl 4-methoxybenzoate has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific molecular pathways.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 4-(2-(2,4-Dihydroxybenzoyl)carbohydrazonoyl)phenyl 4-methoxybenzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. For example, its antioxidant properties may be attributed to its ability to scavenge free radicals and inhibit oxidative stress .

Comparison with Similar Compounds

4-(2-(2,4-Dihydroxybenzoyl)carbohydrazonoyl)phenyl 4-methoxybenzoate can be compared with similar compounds such as:

  • 4-(2-(2,4-Dihydroxybenzoyl)carbohydrazonoyl)phenyl 4-ethoxybenzoate
  • 4-(2-(2,4-Dihydroxybenzoyl)carbohydrazonoyl)phenyl 3,4-dimethoxybenzoate
  • 4-(2-(2,4-Dihydroxybenzoyl)carbohydrazonoyl)-2-ethoxyphenyl 4-ethoxybenzoate

These compounds share similar structural features but differ in their functional groups, which can influence their chemical reactivity and biological activity .

Properties

CAS No.

769143-43-3

Molecular Formula

C22H18N2O6

Molecular Weight

406.4 g/mol

IUPAC Name

[4-[(E)-[(2,4-dihydroxybenzoyl)hydrazinylidene]methyl]phenyl] 4-methoxybenzoate

InChI

InChI=1S/C22H18N2O6/c1-29-17-9-4-15(5-10-17)22(28)30-18-7-2-14(3-8-18)13-23-24-21(27)19-11-6-16(25)12-20(19)26/h2-13,25-26H,1H3,(H,24,27)/b23-13+

InChI Key

NZEHUSCMSVVCHK-YDZHTSKRSA-N

Isomeric SMILES

COC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)/C=N/NC(=O)C3=C(C=C(C=C3)O)O

Canonical SMILES

COC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C=NNC(=O)C3=C(C=C(C=C3)O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.